Propyl 3-hydroxypropanimidate
Description
Imidates, such as this, are characterized by the presence of an imino ether group (R-O-C=N-R'), which distinguishes them from conventional esters (R-O-CO-R'). This functional group imparts unique reactivity, particularly in organic synthesis, where imidates serve as intermediates for forming amidines or protecting amines .
For example, 3-hydroxypropionic acid (3-HP), a structurally related compound, is a key platform chemical for producing acrylic acid, 1,3-propanediol, and biodegradable polymers, as highlighted by its inclusion in the U.S. Department of Energy’s high-value chemical list .
Properties
CAS No. |
62591-44-0 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
propyl 3-hydroxypropanimidate |
InChI |
InChI=1S/C6H13NO2/c1-2-5-9-6(7)3-4-8/h7-8H,2-5H2,1H3 |
InChI Key |
NHSFQJWAPSSJQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=N)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 3-hydroxypropanimidate typically involves the reaction of propylamine with 3-hydroxypropanoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common dehydrating agents include thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl 3-hydroxypropanimidate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of propyl 3-oxopropanimidate.
Reduction: The amide group can be reduced to form the corresponding amine, propyl 3-hydroxypropanamine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Propyl 3-oxopropanimidate
Reduction: Propyl 3-hydroxypropanamine
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Propyl 3-hydroxypropanimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving amides.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Propyl 3-hydroxypropanimidate involves its interaction with various molecular targets. The hydroxyl and amide groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The compound can also participate in nucleophilic and electrophilic reactions, depending on the conditions.
Comparison with Similar Compounds
Table 1: Key Properties of Propyl 3-Hydroxypropanimidate and Analogs
| Compound Name | Molecular Formula | Functional Groups | CAS No. | Key Applications |
|---|---|---|---|---|
| Propyl 3-hydroxypropanoate | C₆H₁₂O₃ | Ester, hydroxyl | 4897-95-4 | Solvent, polymer precursor |
| 3-(Trimethoxysilyl)propyl methacrylate | C₁₃H₂₄O₅Si | Methacrylate, siloxy | N/A | Bone scaffolds, hybrid materials |
| Pyridalyl | C₁₇H₁₀Cl₄F₃NO₂ | Ether, chloroallyl | 179101-81-6 | Pesticide (insect growth regulator) |
| Para Propyl Phenol | C₉H₁₂O | Phenol, propyl | 645-56-7 | Fragrance, medicinal intermediates |
Physico-Chemical Properties
- Solubility and Stability: Esters (e.g., Propyl 3-hydroxypropanoate) exhibit moderate polarity, soluble in organic solvents. Imidates are hydrolytically unstable in aqueous acidic/basic conditions, requiring careful handling. Siloxy-methacrylate hybrids () show enhanced thermal stability (>300°C) due to inorganic-organic hybrid structure . Pyridalyl’s chloroallyl and trifluoromethyl groups contribute to high lipophilicity (log P ~4.5), favoring pesticidal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
